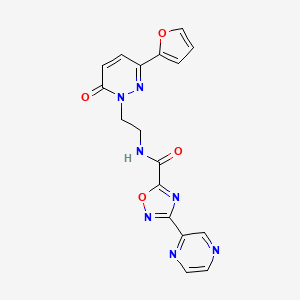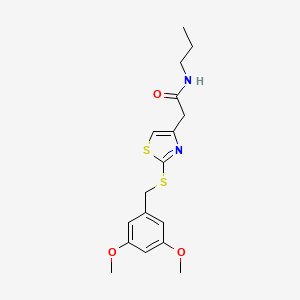![molecular formula C11H11ClF5N B2826348 [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2416233-96-8](/img/structure/B2826348.png)
[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropyl ring substituted with difluoromethyl groups and a trifluoromethyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of fluorine atoms using fluorinating agents. The trifluoromethyl group can be introduced via a trifluoromethylation reaction. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butylamine
- 4-Methoxyphenethylamine
- 2,5-Difluorophenyl isocyanate
Uniqueness
Compared to similar compounds, [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride stands out due to its unique combination of a cyclopropyl ring and trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMVTAWUJSEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
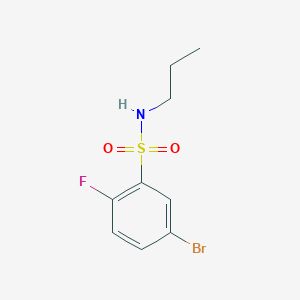
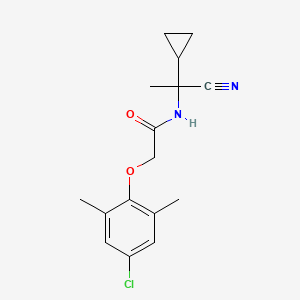
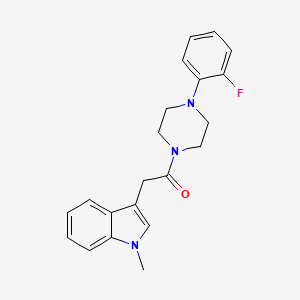
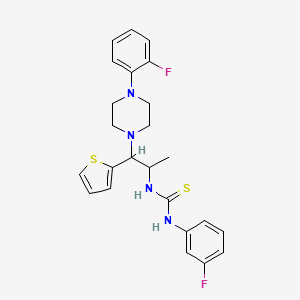
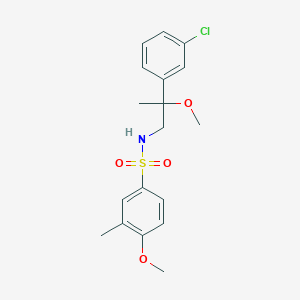
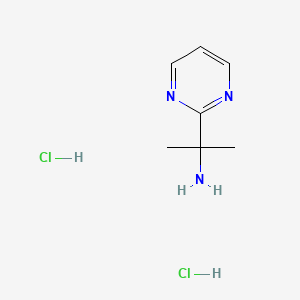

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2826277.png)
![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
![2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid](/img/structure/B2826280.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)
